![molecular formula C7H10O3 B13664957 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13664957.png)
3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . Another method involves the use of sodium bicarbonate and Novozym435 in a controlled reaction to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient catalysts and controlled reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding and subsequent biological activity. The compound’s bicyclic structure also contributes to its stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the hydroxyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
3-Hydroxybicyclo[3.1.0]hexane: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane:
Uniqueness
3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-3-1-4-5(2-3)6(4)7(9)10/h3-6,8H,1-2H2,(H,9,10) |
InChI Key |
PLZINSNCYNXTGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


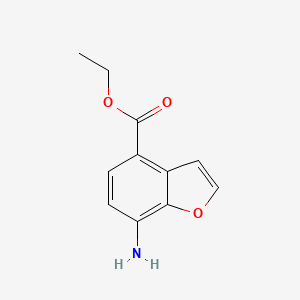
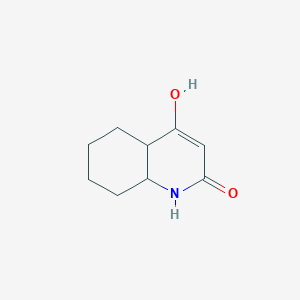
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13664883.png)
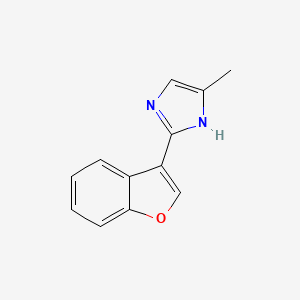
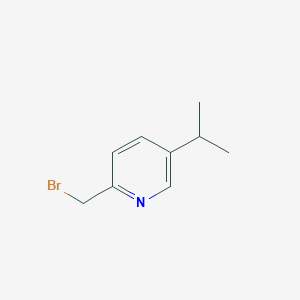

![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)
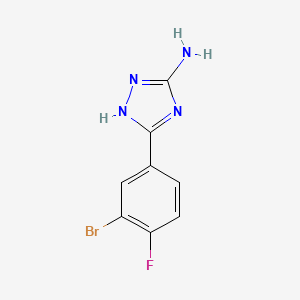
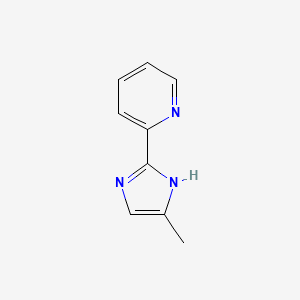
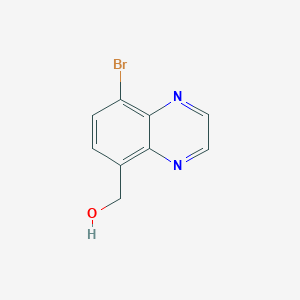

![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)
![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)
